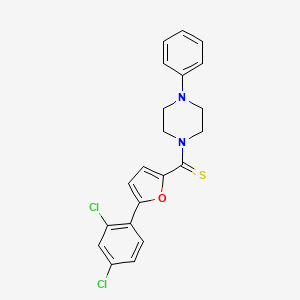

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Description

This compound belongs to a class of small molecules featuring a furan core linked to a piperazine moiety via a methanethione (C=S) bridge. Its structure includes a 2,4-dichlorophenyl substituent on the furan ring and a phenyl group on the piperazine nitrogen. Though direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name |

[5-(2,4-dichlorophenyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2OS/c22-15-6-7-17(18(23)14-15)19-8-9-20(26-19)21(27)25-12-10-24(11-13-25)16-4-2-1-3-5-16/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGHKHKBWPCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a 2,4-dichlorophenyl halide in the presence of a Lewis acid catalyst.

Attachment of the phenylpiperazine moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, often using a suitable piperazine derivative and a phenyl halide.

Formation of the methanethione group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products Formed

Sulfoxides and sulfones: Formed through oxidation reactions.

Reduced derivatives: Formed through reduction reactions.

Substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include halogenation patterns, piperazine substituents, and functional groups (methanethione vs. methanone). Below is a comparative analysis:

Table 1: Structural and Computational Properties of Analogs

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Estimated based on additional Cl substituent.

Key Observations:

Halogenation Effects: The target compound’s 2,4-dichlorophenyl group increases molecular weight and lipophilicity (XLogP3 ~6.0) compared to the mono-chloro/fluoro analog (XLogP3 5.4) . Chlorine’s electron-withdrawing nature may enhance metabolic stability but could also elevate toxicity risks.

Functional Group Impact: Methanethione (C=S) in the target compound is less polar than methanone (C=O), as seen in compound w3 . This difference may improve membrane permeability but reduce aqueous solubility.

Piperazine Substitutions :

Hypothesized Bioactivity and Pharmacokinetics

- Kinase Inhibition Potential: Compound w3 (methanone analog) shares structural motifs with kinase inhibitors, suggesting the target compound’s thione group might influence ATP-binding pocket interactions .

- Antimicrobial Activity : Marine-derived furan-piperazine analogs () exhibit bioactive properties, though chlorine substituents in the target compound could enhance Gram-positive bacterial targeting .

Biological Activity

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione , also known by its IUPAC name, is a complex organic molecule featuring a combination of aromatic and heterocyclic structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 426.36 g/mol. The structure incorporates a furan ring, a dichlorophenyl group, and a piperazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.36 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. The piperazine moiety can mimic neurotransmitters, allowing it to bind to various receptor sites in the brain. This interaction may modulate neurotransmission and influence behaviors associated with mood and cognition.

Potential Mechanisms Include:

- Dopamine Receptor Modulation: The piperazine structure is known to interact with dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways .

- Serotonin Receptor Interaction: Similar compounds have shown affinity for serotonin receptors, suggesting that this compound may also affect serotonergic signaling pathways.

Pharmacological Studies

Recent studies have highlighted the potential of this compound in treating neurological disorders. For instance:

- Antidepressant Activity: In animal models, derivatives of piperazine compounds have demonstrated antidepressant-like effects, suggesting that this compound may possess similar properties.

- Anxiolytic Effects: Research indicates that compounds with similar structures can exhibit anxiolytic effects, potentially making this compound a candidate for anxiety disorder treatments.

Case Studies

Study 1: D3 Receptor Affinity

A study focused on the structure-activity relationship (SAR) of piperazine derivatives found that modifications to the phenyl ring significantly affected D3 receptor affinity. The introduction of halogen substituents like chlorine enhanced binding affinity compared to unsubstituted analogs .

Study 2: Behavioral Assessments

Behavioral assessments in rodent models have shown that compounds with similar piperazine structures can reduce symptoms associated with depression and anxiety when administered acutely . These findings support further investigation into the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity Insights |

|---|---|---|

| (4-Bromophenyl)(4-phenylpiperazin-1-yl)methanone | Lacks furan ring | Reduced neuropharmacological activity |

| (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanethione | Contains methyl group on piperazine | Enhanced selectivity for serotonin receptors |

| (5-(2,4-Dichlorophenyl)furan-2-yl)(4-nitrophenyl)piperazine | Contains nitro group instead of methanethione | Potentially increased neurotoxicity |

Q & A

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2,4-dichlorophenyl)piperazine derivatives (as in ) are often coupled with furan-2-ylmethanethione precursors under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. Purification typically involves normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) to isolate the product, with yields optimized by controlling reaction time and stoichiometry .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios. High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., [M+H]+ peaks). HPLC with a C18 column and methanol/buffer mobile phase (e.g., pH 4.6 sodium acetate buffer) ensures >95% purity, as described in pharmacopeial protocols .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Test for antimicrobial activity using disc diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Reference plant signaling studies (e.g., DFPM in ) to explore immune response modulation in model organisms .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodology : Synthesize analogs with variations in:

- Piperazine substituents : Replace 4-phenyl with 4-fluorophenyl or alkyl groups (see for piperazine modifications).

- Furan/thione groups : Compare methanethione vs. ketone or amide derivatives.

Evaluate changes via docking studies (e.g., AutoDock for dopamine D3 receptor binding) and correlate with bioassay data to identify critical pharmacophores .

Q. What advanced analytical techniques resolve contradictions in stability or activity data?

- Methodology : Use HPLC-MS/MS to detect degradation products under stress conditions (e.g., heat, UV light). X-ray crystallography (as in ) confirms stereochemical assignments if racemization is suspected. DFT calculations predict reactive sites and stability, addressing discrepancies in experimental vs. theoretical data .

Q. How can the compound’s mechanism of action in neurological systems be elucidated?

- Methodology : Perform radioligand binding assays (e.g., ³H-spiperone for dopamine receptors) to assess affinity. Use calcium imaging in neuronal cell lines to evaluate functional modulation. In vivo behavioral studies (e.g., rodent locomotor activity tests) contextualize CNS effects, referencing piperazine-based neuroactive compounds .

Q. What strategies optimize chromatographic separation for complex mixtures containing this compound?

- Methodology : Employ UHPLC with a phenyl-hexyl column and gradient elution (methanol:buffer from 65:35 to 90:10). Adjust pH to 4.6 using acetic acid/sodium acetate to enhance peak symmetry. Validate with system suitability tests (resolution ≥2.0 for closely eluting impurities) per pharmacopeial guidelines .

Methodological Notes

- Safety Protocols : Handle using PPE (gloves, goggles) in a fume hood. Refer to SDS guidelines (e.g., ) for spill management and waste disposal .

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and NMR/MS parameters meticulously. Share raw spectral data via repositories (e.g., PubChem) for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.